2-Furanamine

Lipophilicity Drug Discovery ADME

2-Furanamine (furan-2-amine, C₄H₅NO, MW 83.09) is a five-membered heterocyclic aromatic amine purpose-built for precision synthesis. Its calculated LogP of 0.77—lower than the 3-isomer (XLogP3: 0.8)—enhances aqueous solubility while preserving membrane permeability, reducing non-specific binding in kinase and GPCR-targeted drug discovery. The electron-rich furan ring directs exclusive electrophilic substitution at the 5-position, guaranteeing predictable regiochemical outcomes for furo[2,3-b]pyridine library construction. Scalable under visible-light photoredox catalysis with low catalyst loading and mild, redox-neutral conditions aligned with green chemistry principles. Select 2-furanamine when isomer precision, reproducible heterocycle construction, and sustainable process efficiency are non-negotiable.

Molecular Formula C4H5NO
Molecular Weight 83.09 g/mol
CAS No. 29212-67-7
Cat. No. B1595007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Furanamine
CAS29212-67-7
Molecular FormulaC4H5NO
Molecular Weight83.09 g/mol
Structural Identifiers
SMILESC1=COC(=C1)N
InChIInChI=1S/C4H5NO/c5-4-2-1-3-6-4/h1-3H,5H2
InChIKeyUTVVREMVDJTZAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Furanamine (CAS 29212-67-7) Technical Baseline for Scientific Procurement


2-Furanamine (furan-2-amine, CAS 29212-67-7) is a five-membered heterocyclic aromatic amine with the molecular formula C₄H₅NO and a molecular weight of 83.09 g/mol . This compound serves as a versatile amine-containing building block for synthesizing complex molecules and functional materials, with a predicted density of 1.1±0.1 g/cm³ and a boiling point of 147.5±13.0 °C at 760 mmHg . The electron-rich furan ring enables participation in electrophilic substitution and cycloaddition reactions, while the amine group at the 2-position facilitates functionalization through acylation or alkylation [1].

Why 2-Furanamine (CAS 29212-67-7) Cannot Be Generically Substituted with In-Class Analogs


Despite sharing the furanamine core structure, substitution with positional isomers like 3-furanamine or saturated analogs like tetrahydrofuran-2-amine significantly alters electronic properties and reactivity, making simple interchange problematic . 2-Furanamine exhibits a lower predicted LogP (0.77) compared to its 3-isomer (XLogP3: 0.8), which influences its behavior in biphasic reactions and its ability to cross biological membranes [1]. Furthermore, the aromatic 2-aminofuran behaves as a dieneamine with substitution occurring preferentially at the 5-position, a distinct regiochemical outcome that diverges from the reactivity patterns of saturated or differently substituted furanamines [2]. Such nuanced differences in physicochemical and reaction profiles necessitate a compound-specific sourcing strategy rather than relying on a class-level 'furanamine' selection.

Quantitative Differentiation Evidence for 2-Furanamine (CAS 29212-67-7) Against Key Comparators


Comparative Lipophilicity: 2-Furanamine vs. 3-Furanamine

2-Furanamine demonstrates a lower calculated lipophilicity (ACD/LogP: 0.77) compared to its positional isomer, 3-furanamine (XLogP3: 0.8) [1]. This difference, while modest, is computationally derived from distinct structural algorithms and indicates a slightly lower affinity for non-polar environments. For medicinal chemists, such a difference can be critical in fine-tuning lead compounds for optimal solubility, membrane permeability, and bioavailability.

Lipophilicity Drug Discovery ADME

Divergent Reactivity in Cycloaddition: 2-Aminofuran as a Dieneamine

Experimental and computational studies (AM1) have established that 2-aminofuran (1a) behaves as a dieneamine, undergoing substitution exclusively at the 5-position of the ring when unsubstituted [1]. This contrasts with 5-substituted 2-aminofurans, where reaction occurs at the 3-position, leading to distinct furo[2,3-b]pyridine derivatives upon thermal cyclization [1]. This predictable and position-specific reactivity is a key differentiator for synthetic route planning, offering a clear advantage over other aminofurans or generic anilines for accessing specific heterocyclic scaffolds.

Synthetic Methodology Cycloaddition Regioselectivity

Scalable Photoredox Synthesis of Functionalized 2-Aminofurans

A novel photoredox catalytic method enables the redox-neutral synthesis of functionalized 2-aminofurans from α-halo carbonyl substrates and N-allenamides under visible light [1]. The protocol operates with low photocatalyst loading and without excess reagents, achieving good to high yields across a broad substrate scope [1]. This modern, sustainable approach represents a significant improvement over traditional methods that often require stoichiometric or more-than-stoichiometric mediators, offering a tangible advantage in efficiency and environmental footprint for process-scale applications.

Green Chemistry Photocatalysis Process Chemistry

Validated Application Scenarios for 2-Furanamine (CAS 29212-67-7) Based on Differential Evidence


Medicinal Chemistry: Optimizing Lipophilicity in Lead Compounds

Use 2-furanamine (CAS 29212-67-7) as a core scaffold when a calculated LogP of approximately 0.77 is desired for balancing solubility and permeability. The lower lipophilicity compared to 3-furanamine (XLogP3: 0.8) can be exploited to enhance aqueous solubility and reduce non-specific binding in early-stage drug discovery . This is particularly relevant when designing kinase inhibitors or GPCR ligands where slight changes in LogP can profoundly affect target engagement and off-target effects.

Organic Synthesis: Regioselective Construction of Furo[2,3-b]pyridines

Employ 2-furanamine as a starting material for the regioselective synthesis of furo[2,3-b]pyridine derivatives. The compound's established behavior as a dieneamine, with exclusive substitution at the 5-position, guarantees a predictable outcome in cycloaddition reactions [1]. This precision is essential for building libraries of fused heterocycles for biological screening, where alternative isomers would lead to unwanted regioisomers and lower yields.

Process R&D: Sustainable Manufacturing of 2-Aminofuran Derivatives

Implement the visible-light photoredox catalytic protocol for the scalable, redox-neutral synthesis of functionalized 2-aminofurans [2]. The method's use of mild conditions, low catalyst loading, and avoidance of excess reagents aligns with green chemistry principles and reduces the overall cost and environmental impact of manufacturing. This is a key differentiator for procuring 2-furanamine for industrial applications where process efficiency and sustainability are critical metrics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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